6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group, a fluoro-substituted phenyl group, and a hydroxyl group attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable picolinic acid derivative.
Fluorination: Introduction of the fluoro group onto the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group using hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Picloram: A picolinic acid derivative used as a herbicide.
Halauxifen-methyl: Another picolinic acid derivative with herbicidal activity.
Uniqueness: 6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid is unique due to the presence of both amino and fluoro groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-3-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-8-5-6(1-3-9(8)16)7-2-4-10(14)15-11(7)12(17)18/h1-5,16H,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDYOGNJWIAEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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